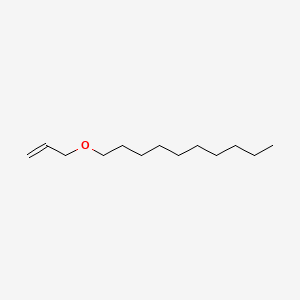

1-(Allyloxy)decane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3295-96-3 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

1-prop-2-enoxydecane |

InChI |

InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h4H,2-3,5-13H2,1H3 |

InChI Key |

DOUNTOLJWLULAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOCC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Allyloxy)decane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(allyloxy)decane, a long-chain alkyl allyl ether. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of such ethers. This document details the experimental protocol, including reaction conditions, purification, and characterization of the final product. Spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented to confirm the structure and purity of this compound. All quantitative data are summarized in structured tables for clarity and ease of comparison. Furthermore, this guide includes graphical representations of the synthesis and purification workflows to provide a clear visual understanding of the processes involved.

Introduction

This compound, also known as allyl decyl ether, is an organic compound with the chemical formula C₁₃H₂₆O. It belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. The presence of both a long aliphatic chain and a reactive allyl group makes this compound a potentially useful intermediate in organic synthesis. The allyl group can undergo a variety of chemical transformations, including polymerization, oxidation, and addition reactions, while the decyl group imparts significant lipophilicity to the molecule. This unique combination of functional groups makes it a molecule of interest for applications in materials science, surfactant chemistry, and as a building block in the synthesis of more complex organic molecules.

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, providing a straightforward route to both symmetrical and unsymmetrical ethers.[1][2]

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable SN2 reaction that proceeds by the reaction of an alkoxide with a primary alkyl halide.[1] In the synthesis of this compound, the sodium salt of 1-decanol (sodium decoxide) is reacted with an allyl halide, typically allyl bromide.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of allyl ethers from unactivated alcohols.

Materials:

-

1-Decanol (C₁₀H₂₂O)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide (C₃H₅Br)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Preparation of Sodium Decoxide: In a flame-dried round-bottom flask under an inert atmosphere, a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (10 volumes) is prepared. The flask is cooled to 0 °C in an ice bath. To this suspension, 1-decanol (1 equivalent) is added dropwise via a syringe or dropping funnel. The reaction mixture is stirred at 0 °C for 1-2 hours, during which time the evolution of hydrogen gas should be observed.

-

Williamson Ether Synthesis: A solution of allyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to the freshly prepared sodium decoxide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to reflux (around 66 °C for THF) can be applied.

-

Work-up: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride. The mixture is then transferred to a separatory funnel, and the aqueous layer is removed. The organic layer is washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[3]

Safety Precautions

-

Sodium hydride (NaH): is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere and away from any sources of moisture. In case of fire, use a dry chemical extinguisher. Do not use water.

-

Allyl bromide: is a toxic and lachrymatory liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

-

1-Decanol: may cause eye irritation.

-

Tetrahydrofuran (THF): is a flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.

Characterization of this compound

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O | [4] |

| Molecular Weight | 198.34 g/mol | [4] |

| Boiling Point | 251 °C at 760 mmHg | |

| Density | 0.81 g/cm³ | |

| Appearance | Colorless liquid |

Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts for this compound are presented in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.87-5.95 | m | 1H | -OCH₂-CH =CH₂ |

| 5.15-5.24 | m | 2H | -OCH₂-CH=CH ₂ |

| 3.97 | d, J = 5.37 Hz | 2H | -OCH ₂-CH=CH₂ |

| 3.41 | t, J = 6.7 Hz | 2H | -CH ₂-O- |

| 1.60 | m | 2H | -CH₂-CH ₂-O- |

| 1.26 | br s | 14H | -(CH ₂)₇-CH₃ |

| 0.89 | t, J = 6.8 Hz | 3H | -CH₂-CH ₃ |

Data obtained from a 400 MHz spectrometer in CDCl₃ with TMS as an internal standard.[3]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are outlined below.

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | -OCH₂-C H=CH₂ |

| ~117 | -OCH₂-CH=C H₂ |

| ~72 | -O-C H₂-CH=CH₂ |

| ~71 | -C H₂-O- |

| ~32 | -(C H₂)₈-CH₃ (multiple peaks) |

| ~29 | -(C H₂)₈-CH₃ (multiple peaks) |

| ~26 | -(C H₂)₈-CH₃ (multiple peaks) |

| ~23 | -(C H₂)₈-CH₃ (multiple peaks) |

| ~14 | -C H₃ |

Predicted chemical shifts based on typical values for similar structures.

The IR spectrum is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| 2925, 2855 | Strong | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1100 | Strong | C-O-C stretch (ether) |

| ~990, ~915 | Strong | =C-H bend (alkene) |

Characteristic IR absorption frequencies.[3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak and major fragments for this compound are as follows.

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular Ion) |

| 157 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 141 | [M - C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Predicted fragmentation pattern based on typical ether fragmentation.

Workflow Diagrams (Graphviz)

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The Williamson ether synthesis provides an effective and high-yielding route to this compound from readily available starting materials. The provided experimental protocol, along with the comprehensive spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development who may wish to prepare or utilize this versatile molecule. The clear presentation of quantitative data and workflow diagrams is intended to facilitate the reproduction of these results and the further investigation of this compound and its derivatives.

References

Spectroscopic Data of 1-(Allyloxy)decane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Allyloxy)decane, an ether with both saturated and unsaturated hydrocarbon chains, serves as a valuable model compound in various chemical research areas, including surfactant studies and as an intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their laboratory work.

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra for this compound in public databases, the following data are predicted based on the known spectroscopic characteristics of its constituent functional groups: the allyl group (-CH₂-CH=CH₂) and the decyl group (- (CH₂)₉CH₃), connected by an ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | 5.85 - 6.00 | ddt | 1H |

| b | 5.20 - 5.35 | ddt | 1H |

| c | 5.10 - 5.20 | ddt | 1H |

| d | 3.95 - 4.05 | dt | 2H |

| e | 3.40 - 3.50 | t | 2H |

| f | 1.50 - 1.60 | quintet | 2H |

| g | 1.20 - 1.40 | m | 12H |

| h | 0.85 - 0.95 | t | 3H |

Predicted spectrum acquired in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 134.5 - 135.5 |

| 2 | 116.5 - 117.5 |

| 3 | 71.5 - 72.5 |

| 4 | 70.0 - 71.0 |

| 5 | 31.8 - 32.2 |

| 6 | 29.5 - 30.0 |

| 7 | 29.2 - 29.7 (multiple) |

| 8 | 25.9 - 26.3 |

| 9 | 22.6 - 23.0 |

| 10 | 14.0 - 14.5 |

Predicted spectrum acquired in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 - 3095 | Medium | =C-H stretch (alkene) |

| 2850 - 2960 | Strong | C-H stretch (alkane) |

| 1640 - 1650 | Medium | C=C stretch (alkene) |

| 1450 - 1470 | Medium | C-H bend (alkane) |

| 1090 - 1150 | Strong | C-O stretch (ether) |

| 910 - 920 & 990-1000 | Strong | =C-H bend (out-of-plane, alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 157 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 141 | [M - C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra of a liquid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay for ¹³C.

-

Acquire the spectrum using a proton-decoupled pulse sequence. A significantly higher number of scans will be required compared to ¹H NMR (typically 128 scans or more).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin, uniform liquid film.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly in the sample holder of the IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration suitable for the specific mass spectrometer and ionization technique being used (typically in the µg/mL to ng/mL range).

-

-

Instrument Setup:

-

Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and will produce extensive fragmentation. Electrospray Ionization (ESI) is a softer technique that will likely produce a more prominent molecular ion peak.

-

Calibrate the mass analyzer using a known standard.

-

Set the appropriate mass range for data acquisition.

-

-

Spectrum Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with gas or liquid chromatography).

-

Acquire the mass spectrum.

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Safety and Handling of 1-(Allyloxy)decane: A Technical Guide

Hazard Identification and Classification

Due to the presence of an allyl group and an ether linkage, 1-(Allyloxy)decane is anticipated to share hazards common to this chemical class. These include potential flammability, the ability to form explosive peroxides upon storage, and possible toxicity if ingested, inhaled, or absorbed through the skin.

Based on data from analogous compounds such as allyl ethyl ether and diallyl ether, this compound may be classified as follows:

-

Flammable Liquid: Ethers are generally flammable, and those with lower molecular weights are highly volatile.[1][2]

-

Peroxide Former: Like many ethers, it may form explosive peroxides when exposed to air and light.[1][2][3]

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][4]

-

Skin and Eye Irritant: May cause skin and eye irritation.[1]

A general hazard identification and response workflow is outlined in the following diagram:

Caption: General workflow for hazard assessment and safe handling of a chemical with limited safety data.

Physical and Chemical Properties

Quantitative data for this compound is sparse. The table below includes available data for this compound and related compounds for comparison.

| Property | This compound | Allyl Ethyl Ether | Diallyl Ether |

| CAS Number | 3295-96-3[5][6][7] | 557-31-3[2] | 557-40-4 |

| Molecular Formula | C13H26O[5][7] | C5H10O[2] | C6H10O |

| Molecular Weight | 198.35 g/mol [5][7] | 86.13 g/mol | 98.14 g/mol |

| Boiling Point | Not available | 65 - 66 °C[8] | 94 - 95 °C |

| Flash Point | Not available | -21 °C[8] | -14 °C (approx.) |

| Density | Not available | 0.760 g/cm³[8] | 0.803 g/mL[4] |

Toxicological Data (Based on Surrogates)

No specific toxicological data exists for this compound. The following table summarizes data for other allyl ethers, which should be considered as potential indicators of hazard.

| Compound | LD50 Oral (Rat) | LC50 Inhalation (Rat) | LD50 Dermal (Rabbit) |

| Allyl Glycidyl Ether | 1600 mg/kg[9] | 3.1 mg/L (8 h)[9] | 2550 mg/kg[9] |

| Allyl Ethyl Ether | Toxic if swallowed[2] | Toxic if inhaled[2] | Toxic in contact with skin[2] |

| Diallyl Ether | Harmful if swallowed[4] | Harmful if inhaled | Toxic in contact with skin |

Experimental Protocols: Safe Handling and Storage

The following protocols are based on general best practices for handling aliphatic ethers.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][10]

-

Ignition Sources: Ethers are highly flammable. Ensure the absence of open flames, hot plates, and other potential ignition sources in the handling area. Use of spark-proof equipment is recommended.[2][8][10]

-

Static Discharge: Ground all containers and equipment when transferring large volumes to prevent the buildup of static electricity, which can ignite flammable vapors.[1][2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or polyvinyl alcohol (PVA) gloves are generally suitable for incidental contact with ethers, but breakthrough times should be checked.[10] For prolonged contact or immersion, thicker, reusable gloves are necessary.[10]

-

Skin Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure skin is not exposed.

Storage

-

Container: Store in a tightly sealed, properly labeled container.[2][8]

-

Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][11]

-

Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light.[1][3]

-

Containers should be dated upon receipt and upon opening.[2][10]

-

Test for the presence of peroxides periodically, especially before distillation or concentration.

-

If crystals are observed in the liquid, this may indicate peroxide formation, and the material should be considered extremely dangerous.[2][8] Do not attempt to open the container and seek professional assistance for disposal.

-

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

The logical relationship for peroxide management is depicted below:

Caption: Decision workflow for the safe handling and use of peroxide-forming ethers.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1] A water spray can be used to cool containers but may be ineffective at extinguishing the fire.[2][4]

-

Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2] Containers may explode when heated.[2]

Accidental Release

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Prevent entry into waterways. Dike the spill and collect the material with non-sparking tools.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not empty into drains.[1] Chemical waste should be handled by a licensed professional waste disposal service.

References

- 1. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Allyl ether SDS, 557-40-4 Safety Data Sheets - ECHEMI [echemi.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound | 3295-96-3 [chemicalbook.com]

- 7. labshake.com [labshake.com]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 11. Ether use and preservation instructions, so that life is more secure and assured-Chemwin [en.888chem.com]

An In-depth Technical Guide to the Solubility of 1-(Allyloxy)decane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract: This document provides a comprehensive analysis of the solubility characteristics of 1-(Allyloxy)decane in various organic solvents. In the absence of specific published quantitative data, this guide leverages fundamental chemical principles to predict solubility. It also furnishes a detailed experimental protocol for the quantitative determination of its solubility, intended to aid researchers in generating empirical data.

Introduction: Understanding the Solubility of this compound

This compound (CAS: 3295-96-3) is an organic compound with the molecular formula C13H26O.[1][2] Its structure consists of a long, nonpolar ten-carbon decyl chain and a slightly more polar allyloxy group (a three-carbon chain with an ether linkage and a terminal double bond). The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like."[3][4] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4]

The this compound molecule is dominated by the long hydrophobic decyl chain, making it a predominantly nonpolar compound. This is further supported by its high calculated LogP value of 5.35, which indicates a strong preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones.[5] The ether oxygen atom introduces a slight dipole moment, but this minor polarity is largely overshadowed by the extensive nonpolar hydrocarbon structure.[6] Therefore, this compound is expected to be readily soluble in nonpolar organic solvents and less soluble in highly polar solvents.

Predicted Solubility Profile

While specific quantitative data is not available in the reviewed literature, a qualitative and predictive solubility profile can be constructed based on the structural characteristics of this compound and the properties of common organic solvents. Ethers are generally considered good solvents for a range of organic compounds due to their ability to dissolve both non-polar and weakly polar substances.[7]

The following table summarizes the predicted solubility of this compound in a selection of organic solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Highly Soluble | Both are nonpolar hydrocarbons. Solubility is driven by favorable van der Waals interactions. |

| Toluene | Nonpolar | Highly Soluble | Toluene is a nonpolar aromatic solvent that will readily solvate the nonpolar decyl chain. |

| Diethyl Ether | Weakly Polar | Highly Soluble | As an ether, it has similar polarity and will readily mix with this compound. |

| Chloroform | Weakly Polar | Highly Soluble | Chloroform is a good solvent for many organic compounds, including those with low polarity. |

| Ethyl Acetate | Polar Aprotic | Soluble | Expected to be a good solvent due to its ability to dissolve a wide range of organic solutes. |

| Acetone | Polar Aprotic | Soluble | While more polar, acetone is a versatile solvent capable of dissolving many ethers.[6] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | The high polarity of acetonitrile may lead to less favorable interactions with the nonpolar solute. |

| Ethanol | Polar Protic | Sparingly Soluble | The hydrogen-bonding network of ethanol is not ideally suited for solvating the large nonpolar molecule. |

| Methanol | Polar Protic | Sparingly to Insoluble | As a highly polar, hydrogen-bonding solvent, methanol is unlikely to effectively solvate the long hydrocarbon chain. |

| Water | Polar Protic | Insoluble | The large hydrophobic nature of the molecule prevents it from being soluble in water.[8] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method involves creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, ethanol)

-

Scintillation vials or sealed test tubes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis instrument

-

Volumetric flasks and syringes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solute to settle.

-

For more rapid and complete separation, the vial can be centrifuged at a controlled temperature.

-

-

Sample Extraction:

-

Carefully extract a precise volume of the clear, supernatant liquid (the saturated solution) using a micropipette or syringe. Be cautious not to disturb the undissolved solute at the bottom.

-

-

Dilution:

-

Accurately dilute the extracted sample with a known volume of the pure solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique.

-

A calibration curve should be prepared beforehand using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

-

Visualization of Solubility Assessment Workflow

The following diagram illustrates the logical workflow for assessing the solubility of an organic compound like this compound.

Caption: Workflow for solubility assessment of this compound.

References

- 1. This compound | 3295-96-3 [chemicalbook.com]

- 2. labshake.com [labshake.com]

- 3. education.com [education.com]

- 4. Khan Academy [khanacademy.org]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Decane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Thermal Stability of 1-(Allyloxy)decane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Allyloxy)decane is an organic compound featuring a ten-carbon alkyl chain (decane) linked to an allyl group via an ether bond. Its molecular structure suggests a combination of properties derived from both the long, non-polar alkyl chain and the reactive allyl ether functionality. Understanding the thermal stability of this molecule is crucial for a variety of applications, including its use as a solvent, a reagent in organic synthesis, or a component in more complex formulations where it may be subjected to elevated temperatures. This guide will explore the expected thermal decomposition behavior of this compound based on established principles of organic chemistry and data from related compounds.

Predicted Thermal Stability and Decomposition Data

Direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not prominently available. However, studies on polymeric systems containing allyl ethers have demonstrated good thermal stability. For instance, coatings derived from polyol allyl ethers have shown minimal weight loss at temperatures up to 300°C[1]. Based on this, the thermal stability of this compound is expected to be substantial.

The following table summarizes the predicted thermal stability data for this compound, extrapolated from literature on analogous compounds. It is crucial to note that these are estimated values and should be confirmed by experimental analysis for any critical applications.

| Parameter | Predicted Value/Range | Notes |

| Onset of Decomposition (Tonset) | 250 - 300 °C | Estimated based on the stability of the allyl ether group in polymeric matrices. The long alkyl chain is not expected to significantly lower this temperature. |

| Temperature at 5% Weight Loss (Td5) | ~300 °C | Based on data for thiol-ene coatings produced from polyol allyl ethers, which showed a 4% weight loss at 300°C[1]. |

| Major Decomposition Pathway | Retro-ene Reaction | This is the well-established, primary thermal decomposition mechanism for allyl ethers, proceeding through a six-membered cyclic transition state. |

| Primary Decomposition Products | 1-Decene, Acrolein | Predicted products from the retro-ene reaction of this compound. |

Primary Thermal Decomposition Pathway

The thermal decomposition of allyl ethers predominantly proceeds through a concerted, unimolecular mechanism known as the retro-ene reaction. This reaction involves a six-membered cyclic transition state and results in the formation of an alkene and a carbonyl compound. For this compound, this pathway would lead to the formation of 1-decene and acrolein.

At higher temperatures, alternative free-radical mediated decomposition pathways may become significant. These could involve homolytic cleavage of the C-O bonds of the ether or C-C bonds within the decane chain, leading to a more complex mixture of smaller hydrocarbon products.

Signaling Pathway Diagram: Retro-ene Decomposition of this compound

Caption: Retro-ene decomposition of this compound.

Experimental Protocols

To experimentally determine the thermal stability of this compound, thermogravimetric analysis (TGA) is the most direct method. Differential scanning calorimetry (DSC) can also provide valuable information on thermal transitions.

Thermogravimetric Analysis (TGA) Protocol

This protocol is a general guideline for analyzing the thermal decomposition of a liquid organic compound like this compound.

Objective: To determine the onset of decomposition and the temperature-dependent mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Materials:

-

This compound sample

-

TGA sample pans (e.g., alumina or platinum)

-

Inert gas (e.g., high-purity nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Tare an appropriate TGA sample pan.

-

Using a micropipette, dispense 5-10 mg of this compound into the pan. Record the exact mass.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the temperature at which 5% mass loss occurs (Td5).

-

Experimental Workflow Diagram

References

The Versatility of Allyl Ethers: A Technical Guide to Their Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Allyl ethers are a class of organic compounds that have garnered significant attention in the field of organic chemistry due to their unique reactivity and diverse applications. The presence of both an ether linkage and a reactive allyl group makes them valuable intermediates and building blocks in a wide range of chemical transformations. This technical guide provides an in-depth exploration of the core applications of allyl ethers, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Allyl Ethers as Protecting Groups

The allyl group is a robust and versatile protecting group for hydroxyl functionalities, offering stability under a variety of reaction conditions, including those that are acidic and basic.[1][2] This stability allows for selective manipulation of other functional groups within a complex molecule. The true utility of the allyl protecting group lies in the mild and specific methods available for its removal.

Protection of Alcohols

The most common method for the synthesis of allyl ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an allyl halide.[3][4]

Experimental Protocol: Williamson Ether Synthesis of Allyl Phenyl Ether

This protocol describes the synthesis of allyl phenyl ether from phenol and allyl bromide.

Materials:

-

Phenol

-

Allyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water to the flask to form the sodium phenoxide.

-

To the resulting solution, add allyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 10% aqueous NaOH solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl phenyl ether.

-

Purify the product by vacuum distillation.

Deprotection Strategies

The removal of the allyl group can be achieved through several methods, with palladium-catalyzed deprotection being one of the most efficient and mildest.[1][5]

Experimental Protocol: Palladium-Catalyzed Deprotection of an Allyl Ether

This protocol outlines a general procedure for the deprotection of an aryl allyl ether using a palladium catalyst.[5]

Materials:

-

Aryl allyl ether

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Methanol

Procedure:

-

Dissolve the aryl allyl ether (1.0 eq) in methanol in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add the palladium(0) catalyst (e.g., 5 mol % Pd(PPh₃)₄) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.

-

Purify the product by column chromatography if necessary.

Quantitative Data on Allyl Ether Protection and Deprotection

| Reaction Step | Substrate | Reagents | Conditions | Yield (%) | Reference |

| Protection | Phenol | Allyl bromide, NaOH, Ethanol | Reflux, 3-4 h | ~85-95 | [6] |

| Protection | 2-Naphthol | 1-Bromobutane, NaOH, Ethanol | Reflux, 50 min | High | [7] |

| Deprotection | Aryl allyl ether | Pd(PPh₃)₄, K₂CO₃, Methanol | Room temp, 1-3 h | 82-97 | [5] |

| Deprotection | Allyl phenyl ether | 10% Pd/C, Ammonium formate | - | High | [8] |

The Claisen Rearrangement of Allyl Ethers

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether.[9][10] When an allyl aryl ether is heated, it undergoes rearrangement to form an o-allylphenol.[11]

Experimental Protocol: Claisen Rearrangement of Allyl Phenyl Ether

This protocol details the thermal rearrangement of allyl phenyl ether to 2-allylphenol.[6]

Materials:

-

Allyl phenyl ether

-

N,N-Diethylaniline (as a high-boiling solvent)

Procedure:

-

Place allyl phenyl ether (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add N,N-diethylaniline as a solvent.

-

Heat the mixture to a high temperature (typically 180-220 °C) and maintain reflux.

-

Monitor the reaction by TLC until the starting material is consumed (usually several hours).

-

Cool the reaction mixture to room temperature.

-

Dissolve the mixture in diethyl ether and extract the 2-allylphenol with 10% aqueous NaOH.

-

Acidify the aqueous extract with concentrated HCl to precipitate the 2-allylphenol.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude 2-allylphenol.

-

Purify the product by vacuum distillation.

Quantitative Data for the Claisen Rearrangement

| Substrate | Conditions | Product | Yield (%) | Reference |

| Allyl phenyl ether | Heat (180-220 °C) | 2-Allylphenol | ~70-85 | [6] |

| Allyl phenyl ether with meta-EWG | Heat | ortho-Allylphenol | 71 | [10] |

| Allyl phenyl ether with meta-EDG | Heat | para-Allylphenol | 69 | [10] |

Diagram of the Williamson Ether Synthesis and Claisen Rearrangement

Caption: Synthetic pathway from phenol to o-allylphenol.

Allyl Ethers in Polymer Chemistry

Allyl ethers are versatile monomers and cross-linking agents in polymer synthesis. Their reactivity can be harnessed through various polymerization techniques, including cationic and radical polymerization, to create polymers with tailored properties.

Cationic Polymerization

While simple allyl ethers are generally resistant to cationic polymerization under normal conditions, a tandem isomerization-cationic polymerization has been developed.[12] This process involves the initial isomerization of the allyl ether to a more reactive propenyl ether, which then readily undergoes cationic polymerization.[13]

Experimental Protocol: Tandem Isomerization/Cationic Polymerization of an Allyl Ether

This protocol is a general representation of the process described by Crivello and Rajaraman.[12]

Materials:

-

Allyl ether monomer

-

Transition metal catalyst (e.g., [Co₂(CO)₈])

-

Organosilane co-catalyst

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the allyl ether monomer in the anhydrous solvent.

-

Add the transition metal catalyst and the organosilane co-catalyst to the solution.

-

Stir the reaction mixture at room temperature. The polymerization is often rapid and exothermic.

-

Monitor the reaction by observing the increase in viscosity and by spectroscopic methods (e.g., FT-IR to follow the disappearance of the allyl double bond).

-

After the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., methanol).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Quantitative Data for Tandem Isomerization/Cationic Polymerization

| Monomer | Catalyst System | Conversion (%) | Molecular Weight (Mw, g/mol ) | Reference |

| 1-Allyloxyoctane | [Co₂(CO)₈] / Silane | 91 | 27,800 | [12] |

| 1-Allyloxydecane | [Co₂(CO)₈] / Silane | High | High | [12] |

| 1,2-Diallyloxyethane | [Co₂(CO)₈] / Silane | Lower (cross-linked) | Insoluble network | [12] |

Diagram of Tandem Isomerization/Cationic Polymerization

Caption: Workflow for the polymerization of allyl ethers.

Radical Polymerization and Cross-linking

Allyl ethers can also undergo radical polymerization, although they often act as retarders or transfer agents, leading to polymers with lower molecular weights.[2] However, multifunctional allyl ethers are effective cross-linking agents, forming three-dimensional polymer networks.[14] Allyl glycidyl ether (AGE) is a particularly interesting monomer as it contains both an allyl group and an epoxide ring, allowing for sequential or selective polymerization of each functionality.[15][16]

Experimental Protocol: Synthesis of Cross-linked Polymers using an Allyl Ether

This protocol provides a general method for the synthesis of a cross-linked polymer using a multifunctional allyl ether.

Materials:

-

Monomer (e.g., methyl methacrylate)

-

Multifunctional allyl ether (cross-linker)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Solvent (e.g., toluene)

Procedure:

-

In a reaction vessel, dissolve the primary monomer and the multifunctional allyl ether cross-linker in the solvent.

-

Add the radical initiator to the solution.

-

Heat the reaction mixture to the appropriate temperature to initiate polymerization (e.g., 60-80 °C for AIBN).

-

Continue the reaction for several hours until a viscous solution or a gel is formed, indicating cross-linking.

-

Cool the reaction and precipitate the cross-linked polymer in a non-solvent.

-

Wash the polymer thoroughly and dry it under vacuum to constant weight.

-

Characterize the degree of cross-linking by swelling studies or spectroscopic analysis.

Quantitative Data for Allyl Glycidyl Ether (AGE) Polymerization

| Polymerization Type | Initiator/Catalyst | Molar Mass ( kg/mol ) | Polydispersity Index (PDI) | Reference |

| Anionic ROP of epoxide | Potassium alkoxide/naphthalenide | 10-100 | 1.05-1.33 | [17] |

| Cationic ROP of epoxide | BF₃-H₂O | ~800 | 1.06 | [18] |

Diagram of Allyl Ether in Cross-linking

Caption: Role of allyl ethers in polymer cross-linking.

Conclusion

Allyl ethers are remarkably versatile molecules in organic chemistry, serving as reliable protecting groups, key reactants in powerful bond-forming reactions, and functional monomers in polymer synthesis. Their unique combination of a stable ether linkage and a reactive allyl group provides chemists with a wide array of synthetic possibilities. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize allyl ethers in their synthetic endeavors, from small molecule synthesis to the development of advanced polymer materials. The continued exploration of the reactivity of allyl ethers promises to unveil even more innovative applications in the future.

References

- 1. Allyl Ethers [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tandfonline.com [tandfonline.com]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. researchgate.net [researchgate.net]

- 15. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 16. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(Allyloxy)decane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key physicochemical properties of 1-(Allyloxy)decane. Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes available data on the subject, including its chemical identity, structural features, and spectroscopic profile. A detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, alongside a discussion of the conformational preferences of its flexible allyl and decyl chains. While this compound is not prominently featured in biological signaling pathways, its structural motifs are relevant to the study of ether lipids and related compounds.

Chemical and Physical Properties

This compound, also known as allyl decyl ether, is an organic molecule belonging to the ether functional group class. It consists of a ten-carbon decyl chain attached to an allyl group through an oxygen atom. The presence of both a long, saturated alkyl chain and a reactive allyl group imparts unique chemical characteristics to the molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Citation |

| IUPAC Name | 1-(prop-2-en-1-yloxy)decane | [1] |

| Synonyms | Allyl decyl ether, 1-[(Prop-2-en-1-yl)oxy]decane, Decane, 1-(2-propen-1-yloxy)- | [1][2] |

| CAS Number | 3295-96-3 | [1][2] |

| Molecular Formula | C₁₃H₂₆O | [1][2] |

| Molecular Weight | 198.35 g/mol | [1][2] |

| Boiling Point | Data not available in cited literature | |

| Melting Point | Data not available in cited literature | |

| Density | Data not available in cited literature |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central oxygen atom bridging a saturated decyl chain and an unsaturated allyl group. The decyl chain, being a long n-alkane, is highly flexible and can adopt numerous conformations in space. In non-polar environments or the solid state, it is expected to favor a low-energy, extended all-trans conformation to minimize steric hindrance.

The conformational landscape of the allyloxy moiety is more complex due to the presence of the C=C double bond and the ether linkage. Studies on simpler allyl ethers, such as allyl ethyl ether, have shown that the molecule exists as a mixture of several stable conformers at room temperature. The relative energies of these conformers are determined by a balance of steric and electronic effects, including hyperconjugation. The orientation of the allyl group relative to the ether oxygen and the subsequent alkyl chain will influence the overall shape and reactivity of the molecule.

Caption: Molecular structure of this compound.

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features |

| ¹H NMR | δ 5.87–5.95 (m, 1H, -CH=), δ 5.15–5.24 (m, 2H, =CH₂), δ 3.97 (d, J = 5.37 Hz, 2H, -O-CH₂-allyl), δ 3.41 (t, J = 13.67 Hz, 2H, -O-CH₂-decyl), δ 1.6 (m, 2H), δ 1.26 (broad s, 14H), δ 0.89 (t, J = 13.2 Hz, 3H, -CH₃) |

| ¹³C NMR | Predicted ranges: δ 135 (C=), δ 117 (=CH₂), δ 72 (-O-CH₂-allyl), δ 70 (-O-CH₂-decyl), δ 14-32 (decyl chain carbons) |

| IR (Infrared) | 1660 cm⁻¹ (C=C stretch), 1100 cm⁻¹ (C-O-C stretch) |

| Mass Spec. | Expected fragmentation includes loss of the allyl group (m/z 41), loss of the decyl group (m/z 141), and alpha-cleavage adjacent to the ether oxygen. |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common method for preparing this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[3][4][5][6][7]

Materials:

-

1-Decanol

-

Allyl bromide

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium iodide (TBAI) (catalyst)

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 1-decanol (1.05 mmol), allyl bromide (4.04 mmol), a pellet of potassium hydroxide (approximately 2 mmol), and a catalytic amount of TBAI (5 mol%) is prepared.

-

The reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion (typically 2.5 hours), the solid KOH pellet is removed.

-

Excess allyl bromide is removed by distillation under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (95:5) to yield pure allyl decyl ether.

Caption: Williamson ether synthesis workflow for this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 1-(Allyloxy)decane in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Allyloxy)decane is a functional monomer that holds significant promise in the synthesis of advanced polymeric materials. Its unique structure, combining a long hydrophobic decane chain with a reactive allyl ether group, allows for the creation of polymers with tailored properties. The vinyl ether moiety enables controlled polymerization through cationic methods, yielding well-defined polymer backbones. The pendant allyl group serves as a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups. This capability is particularly valuable in the development of materials for biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and functional coatings.

These application notes provide an overview of the polymerization of this compound, focusing on living cationic polymerization and subsequent post-polymerization modification. Detailed experimental protocols are provided to guide researchers in the synthesis and functionalization of poly(this compound).

Polymerization of this compound

The polymerization of this compound, as a vinyl ether, is most effectively achieved through cationic polymerization.[1][2] Modern controlled polymerization techniques, such as living cationic polymerization and cationic reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer excellent control over molecular weight, narrow molecular weight distributions (Đ), and polymer architecture.[1][3][4] These methods are crucial for producing well-defined polymers suitable for high-performance applications.

Living cationic polymerization of vinyl ethers can be initiated by a variety of systems, often involving a protonic acid in combination with a Lewis acid, or by using stable organic acids.[1][4] The choice of initiator, solvent, and temperature can significantly influence the polymerization kinetics and the properties of the resulting polymer.

Post-Polymerization Modification

A key feature of poly(this compound) is the presence of the pendant allyl groups, which are amenable to a variety of chemical transformations. This allows for the synthesis of functional polymers from a common backbone. One of the most efficient methods for modifying the allyl group is the thiol-ene "click" reaction.[5][6] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal tool for creating diverse and complex polymer structures.[5]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of poly(this compound) via living cationic polymerization and its subsequent modification.

| Parameter | Poly(this compound) | Thiol-Modified Polymer |

| Monomer | This compound | - |

| Polymerization Method | Living Cationic Polymerization | - |

| Initiator System | 1-(isobutoxy)ethyl acetate / Et1.5AlCl1.5 | - |

| Target Degree of Polymerization (DP) | 100 | - |

| Number-Average Molecular Weight (Mn, g/mol ) | ~20,000 | >20,000 (depends on thiol) |

| Polydispersity Index (Đ) | < 1.2 | < 1.2 |

| Modification Reaction | - | Thiol-Ene Click Reaction |

| Thiol Reagent | - | 1-Thioglycerol |

| Conversion of Allyl Groups (%) | - | > 95% |

| Appearance | Viscous liquid to waxy solid | Varies with modification |

| Solubility | Soluble in common organic solvents (THF, CH2Cl2, Toluene) | Varies with modification |

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Living Cationic Polymerization

This protocol describes a general procedure for the living cationic polymerization of this compound.

Materials:

-

This compound (monomer)

-

1-(isobutoxy)ethyl acetate (initiator)

-

Ethylaluminum sesquichloride (Et1.5AlCl1.5) in hexane (Lewis acid co-initiator)

-

Anhydrous toluene (solvent)

-

Anhydrous methanol (quenching agent)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

Procedure:

-

All glassware should be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.

-

In a glovebox or under a nitrogen atmosphere, add anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.

-

Add the desired amount of this compound monomer to the flask.

-

Add the calculated amount of 1-(isobutoxy)ethyl acetate initiator to the monomer solution.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

-

Slowly add the ethylaluminum sesquichloride solution dropwise to the stirred reaction mixture to initiate the polymerization.

-

Allow the polymerization to proceed for the desired time (e.g., 1-24 hours), monitoring the conversion by taking aliquots for analysis (e.g., 1H NMR or GC).

-

Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Isolate the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by 1H and 13C NMR for structure confirmation.

Protocol 2: Post-Polymerization Modification via Thiol-Ene Click Reaction

This protocol describes the functionalization of the pendant allyl groups of poly(this compound) with a thiol.

Materials:

-

Poly(this compound)

-

Thiol of choice (e.g., 1-thioglycerol for introducing hydroxyl groups)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous solvent (e.g., THF or dichloromethane)

-

UV lamp (365 nm)

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve the poly(this compound) in the chosen anhydrous solvent in a quartz reaction vessel equipped with a magnetic stir bar.

-

Add the thiol in a slight molar excess relative to the allyl groups on the polymer.

-

Add a catalytic amount of the photoinitiator (e.g., 1-5 mol% relative to the thiol).

-

Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.

-

While stirring, irradiate the reaction mixture with a UV lamp at 365 nm at room temperature.

-

Monitor the progress of the reaction by 1H NMR by observing the disappearance of the signals corresponding to the allyl protons.

-

Once the reaction is complete (typically 1-4 hours), precipitate the modified polymer in a suitable non-solvent (e.g., cold methanol or hexane).

-

Isolate the functionalized polymer by filtration, wash thoroughly with the non-solvent to remove unreacted thiol and initiator, and dry under vacuum.

-

Characterize the final product by 1H NMR to confirm the modification and by GPC to ensure no significant chain degradation has occurred.

Visualizations

Caption: Workflow for the synthesis and functionalization of poly(this compound).

Caption: Logical relationship of key components in the synthesis and modification process.

References

- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Surface Modification using 1-(Allyloxy)decane

Introduction

Surface modification is a critical process in the development of advanced materials for biomedical and pharmaceutical applications. The ability to tailor the surface properties of a substrate without altering its bulk characteristics allows for the enhancement of biocompatibility, drug delivery efficiency, and sensor sensitivity. 1-(Allyloxy)decane is a versatile molecule for surface modification, combining a reactive allyl group with a ten-carbon alkyl chain. The allyl group serves as a handle for covalent attachment to surfaces via robust and efficient reactions such as thiol-ene click chemistry or hydrosilylation. The decane chain imparts hydrophobicity, which can be leveraged to control protein adsorption, cellular adhesion, and the release kinetics of therapeutic agents. This application note details the use of this compound for the functionalization of surfaces, providing protocols for common modification techniques and outlining potential applications in research and drug development.

Key Applications

-

Biomaterial Functionalization: Modifying the surfaces of implants and tissue engineering scaffolds to improve their integration with biological systems and reduce foreign body response.

-

Drug Delivery Systems: Engineering the surface of nanoparticles and microparticles to control drug loading and release profiles.

-

Biosensor Development: Creating well-defined hydrophobic surfaces to enhance the sensitivity and specificity of diagnostic devices.

-

Antifouling Coatings: Developing surfaces that resist non-specific protein adsorption and biofilm formation.

Experimental Protocols

Protocol 1: Surface Modification of Thiol-Functionalized Surfaces via Thiol-Ene Click Chemistry

This protocol describes the attachment of this compound to a surface previously functionalized with thiol groups. The reaction proceeds via a radical-mediated addition of the thiol to the allyl double bond, forming a stable thioether linkage.

Materials:

-

Thiol-functionalized substrate (e.g., thiol-silanized glass slide, gold surface with a thiol self-assembled monolayer)

-

This compound

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous, oxygen-free solvent (e.g., toluene, dichloromethane)

-

UV lamp (365 nm)

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

Substrate Preparation: Ensure the thiol-functionalized substrate is clean and dry. If necessary, clean with a suitable solvent and dry under a stream of nitrogen.

-

Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), prepare a solution of this compound and the photoinitiator in the chosen solvent. A typical concentration is 10-50 mM of this compound and 1-5 mol% of the photoinitiator relative to the alkene.

-

Surface Reaction: Immerse the thiol-functionalized substrate in the reaction solution.

-

UV Curing: Expose the substrate to UV light (365 nm) for 1-2 hours at room temperature. The reaction vessel should be made of a UV-transparent material (e.g., quartz).

-

Washing: After irradiation, remove the substrate from the solution and wash it thoroughly with the reaction solvent to remove any unreacted reagents. Follow with washes in a series of solvents of decreasing polarity (e.g., toluene, ethanol, water) to ensure a clean surface.

-

Drying: Dry the modified substrate under a stream of nitrogen or in a vacuum oven at a low temperature.

-

Characterization: The modified surface can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Workflow for Thiol-Ene Click Chemistry

Caption: Workflow for surface modification via thiol-ene click chemistry.

Protocol 2: Surface Modification of Hydrogen-Terminated Silicon Surfaces via Hydrosilylation

This protocol details the attachment of this compound to a hydrogen-terminated silicon (Si-H) surface. The reaction involves the addition of the Si-H bond across the allyl double bond, forming a stable Si-C linkage.

Materials:

-

Silicon wafer

-

Hydrofluoric acid (HF), buffered or dilute

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., toluene or mesitylene)

-

Platinum catalyst (e.g., Karstedt's catalyst) or UV lamp (254 nm) for initiation

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

Silicon Surface Preparation:

-

Clean the silicon wafer using a standard cleaning procedure (e.g., Piranha or RCA clean). Caution: Piranha solution is extremely corrosive and reactive.

-

Etch the cleaned wafer in a dilute HF solution (e.g., 2-5% in deionized water) for 1-2 minutes to remove the native oxide layer and create a hydrogen-terminated surface.

-

Rinse the wafer with deionized water and dry it thoroughly under a stream of nitrogen. The resulting Si-H surface should be hydrophobic.

-

-

Reaction Setup:

-

Thermal Method: In an inert atmosphere, immerse the freshly prepared Si-H wafer in a solution of this compound in an anhydrous, high-boiling solvent like mesitylene. Heat the solution to 120-160 °C for 2-4 hours.

-

Catalytic Method: In an inert atmosphere, immerse the Si-H wafer in a solution of this compound in anhydrous toluene. Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst, ~10 µL per 10 mL of solution). Allow the reaction to proceed at room temperature for 2-12 hours.

-

Photochemical Method: In an inert atmosphere, immerse the Si-H wafer in neat, deoxygenated this compound. Irradiate with UV light (254 nm) for 2-8 hours at room temperature.

-

-

Washing: After the reaction, remove the wafer and sonicate it in fresh solvent (toluene or hexane) to remove any physisorbed molecules. Follow with rinsing in ethanol and deionized water.

-

Drying: Dry the modified wafer under a stream of nitrogen.

-

Characterization: Analyze the surface using contact angle measurements, XPS, and AFM to confirm the presence and quality of the organic monolayer.

Hydrosilylation Reaction Pathways

Caption: Initiation methods for the hydrosilylation of this compound.

Data Presentation

The success of the surface modification can be quantified using various surface analysis techniques. The following table presents hypothetical data for the characterization of a silicon surface before and after modification with this compound via hydrosilylation.

| Parameter | Unmodified Si-H Surface | This compound Modified Surface | Technique |

| Static Water Contact Angle | ~85° | ~105° | Goniometry |

| Surface Roughness (RMS) | < 0.5 nm | < 0.8 nm | AFM |

| Elemental Composition (C 1s) | Not significant | ~20-30 atomic % | XPS |

| Elemental Composition (O 1s) | < 5 atomic % | ~5-10 atomic % | XPS |

| Elemental Composition (Si 2p) | ~95 atomic % | ~60-70 atomic % | XPS |

Signaling Pathways and Logical Relationships

The choice of surface modification strategy depends on the available functional groups on the substrate. The following diagram illustrates the decision process for selecting an appropriate method for attaching this compound.

Decision Tree for Surface Functionalization

Caption: Logic for selecting a modification strategy for this compound.

This compound is a valuable reagent for imparting hydrophobic properties to a variety of surfaces. The presence of a terminal allyl group allows for its covalent attachment through efficient and well-established chemical reactions. The protocols and characterization data presented here provide a foundation for researchers and drug development professionals to utilize this compound in their surface modification endeavors. The ability to create well-defined, hydrophobic monolayers opens up possibilities for controlling biological interactions at interfaces, which is of paramount importance in the design of next-generation biomedical devices and therapeutic delivery systems.

Application Note: 1-(Allyloxy)decane in Cross-Linking Reactions

Introduction

Extensive research into the scientific literature and chemical databases has revealed no documented applications of "1-(Allyloxy)decane" as a cross-linking agent. This compound, which possesses a terminal allyl group and a ten-carbon alkyl chain, theoretically has the potential to participate in cross-linking reactions, particularly through mechanisms involving the allyl functional group. However, no established protocols or experimental data could be found to support its use in this context.

This application note, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of available information on this specific application. While we cannot provide established protocols, we will outline a hypothetical experimental workflow for evaluating the potential of this compound as a cross-linking agent. This is intended to serve as a starting point for researchers interested in exploring its novel use.

Hypothetical Experimental Workflow for Evaluating this compound as a Cross-Linking Agent

The following diagram outlines a potential workflow for investigating the cross-linking capabilities of this compound. This workflow is based on general principles of polymer chemistry and cross-linking reactions and would require significant optimization and validation.

Figure 1. A hypothetical workflow for the investigation of this compound as a novel cross-linking agent.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols that would need to be adapted and optimized for a specific polymer system.

1. Materials

-

Monomer (e.g., Methyl Methacrylate, Styrene, Acrylamide)

-

This compound (as potential cross-linker)

-

Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) for thermal initiation, or a photoinitiator like Irgacure 2959)

-

Solvent (if applicable, e.g., Toluene, Dimethylformamide)

-

Nitrogen or Argon gas for inert atmosphere

2. General Protocol for Thermal Cross-Linking

-

In a reaction vessel, dissolve the chosen monomer and a specific molar percentage of this compound in an appropriate solvent (if necessary).

-

Add the thermal initiator (e.g., 0.1-1.0 mol% relative to the monomer).

-

Purge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and maintain for a set period (e.g., 4-24 hours).

-

After the reaction, precipitate the polymer in a non-solvent (e.g., methanol, hexane).

-

Collect the polymer by filtration and dry under vacuum.

3. Characterization

-

FTIR Spectroscopy: To confirm the incorporation of the allyl group from this compound into the polymer and to monitor the disappearance of the monomer double bonds.

-

Swell Test: To determine the degree of cross-linking. A small piece of the cross-linked polymer is weighed and then immersed in a good solvent. The swollen weight is measured after equilibrium is reached. The swelling ratio can be calculated, with a lower ratio indicating a higher degree of cross-linking.

-

Thermal Analysis (TGA/DSC): To assess the thermal stability and glass transition temperature of the cross-linked material compared to the non-cross-linked polymer.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical data set that one might aim to collect during the optimization phase of the investigation.

| Experiment ID | Monomer:Cross-linker Molar Ratio | Initiator (AIBN) (mol%) | Reaction Temp (°C) | Swelling Ratio (in Toluene) | Glass Transition Temp (Tg) (°C) |

| EXP-01 | 100:1 | 0.5 | 70 | 8.5 | 110 |

| EXP-02 | 100:2 | 0.5 | 70 | 6.2 | 115 |

| EXP-03 | 100:5 | 0.5 | 70 | 3.1 | 125 |

| EXP-04 | 100:2 | 1.0 | 70 | 5.8 | 116 |

| EXP-05 | 100:2 | 0.5 | 80 | 5.5 | 118 |

While "this compound" is not a recognized cross-linking agent with established protocols, its chemical structure suggests potential for such applications. The provided hypothetical workflow, protocols, and data tables are intended to guide researchers in the initial exploration of this compound's capabilities. Any investigation into the use of this compound for cross-linking would represent a novel area of research and would require rigorous experimentation and characterization to validate its efficacy and determine its suitability for any given application. Researchers are encouraged to perform thorough safety assessments before undertaking any new experimental work.

Abstract

This application note presents a detailed protocol for the analysis of 1-(allyloxy)decane and related long-chain alkyl ethers using High-Performance Liquid Chromatography (HPLC). The method is suitable for purity assessment, impurity profiling, and quality control in research, development, and manufacturing environments. This document provides a comprehensive experimental protocol, including sample preparation, and discusses the potential impurities arising from the common synthesis route.

Introduction